Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a 2,6-dimethoxybenzamido moiety at position 2. The 2,6-dimethoxybenzamido group introduces steric and electronic effects that influence molecular conformation, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-23-12-8-6-9-13(24-2)16(12)17(21)20-18-15(19(22)25-3)11-7-4-5-10-14(11)26-18/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUFIBPDJRVJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 3-bromo-2,6-dimethoxybenzoate with sodamide in liquid ammonia to form methyl 4-amino-2,6-dimethoxybenzoate . This intermediate can then be further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application but often include key biochemical processes such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications in Benzamido and Ester Groups
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structural Differences : The ethyl ester (vs. methyl) and unsubstituted benzamido group (vs. 2,6-dimethoxy) .
- Crystallographic Data :
- Impact : Ethyl ester increases lipophilicity, while the absence of methoxy groups reduces steric hindrance and electronic donation.
Methyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structural Differences: Hydroxybenzylideneamino substituent (vs. 2,6-dimethoxybenzamido) .
- Hydrogen Bonding : Intramolecular O–H···N bonds stabilize the Schiff base structure, contrasting with the S(6) motif in benzamido derivatives .
- Conformation : The tetrahydrobenzothiophene ring adopts a half-chair conformation, similar to related compounds .
Electronic and Steric Effects of Substituents
Ethyl 2-(2,4-Difluorobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid
- Structural Differences : Carboxylic acid (vs. methyl ester) and 4-methoxybenzamido (vs. 2,6-dimethoxy) .
- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester derivatives.
- Dihedral Angle : Methoxy at the 4-position (vs. 2,6) likely reduces steric strain, leading to smaller dihedral angles between rings .
Crystallographic and Conformational Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
